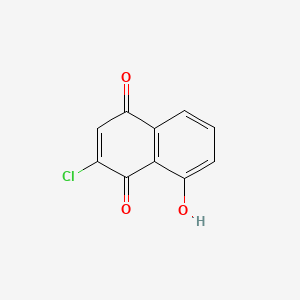
1,4-ナフトキノン, 2-クロロ-8-ヒドロキシ-
概要
説明
2-chloro-8-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their biological activity. This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to the naphthoquinone core. It is commonly referred to as Juglone, a naturally occurring compound found in the bark and leaves of walnut trees.
科学的研究の応用
2-chloro-8-hydroxynaphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It exhibits antibacterial and antifungal properties, making it useful in microbiological studies.
Medicine: Its derivatives are investigated for potential anticancer and antimalarial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
The primary targets of 1,4-Naphthalenedione, 2-chloro-8-hydroxy-, also known as 2-chloro-8-hydroxynaphthalene-1,4-dione, are various microorganisms. This compound has been found to exhibit strong activity against bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus, Candida krusei, Candida parapsilosis, and Cryptococcus neoformans .
Mode of Action
The mode of action of 1,4-Naphthalenedione, 2-chloro-8-hydroxy- is related to its redox and acid-base properties . It acts as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals . This allows it to interact with its targets and induce changes that inhibit their growth or survival.
Biochemical Pathways
Its mechanism of action suggests that it likely interferes with the redox reactions within the cells of the targeted microorganisms . This interference could disrupt essential cellular processes, leading to the death of the microorganisms.
Pharmacokinetics
Its molecular weight of 2086 g/mol suggests that it may have good bioavailability.
Result of Action
The result of the action of 1,4-Naphthalenedione, 2-chloro-8-hydroxy- is the inhibition of the growth of various microorganisms. It has been found to exhibit strong antifungal activity, particularly against Candida species . Its antibacterial activities were found to be very low .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-8-hydroxynaphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone followed by hydroxylation. One common method includes the reaction of 1,4-naphthoquinone with chlorine gas in the presence of a catalyst, followed by treatment with a hydroxylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and hydroxylation steps .
化学反応の分析
Types of Reactions
2-chloro-8-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound, lacking the chlorine and hydroxyl groups.
2-Hydroxy-1,4-naphthoquinone: Similar structure but without the chlorine atom.
Uniqueness
2-chloro-8-hydroxynaphthalene-1,4-dione is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness in biological applications .
特性
IUPAC Name |
2-chloro-8-hydroxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGFPHWJRMEFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446065 | |
| Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18855-92-0 | |
| Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


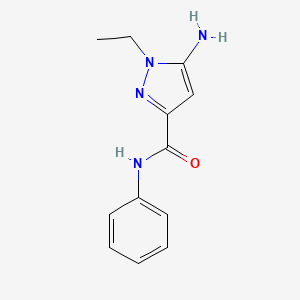
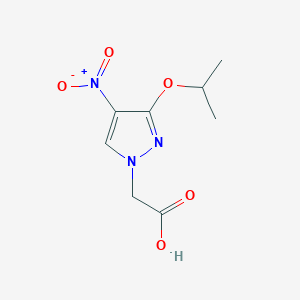
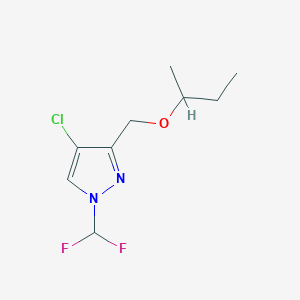
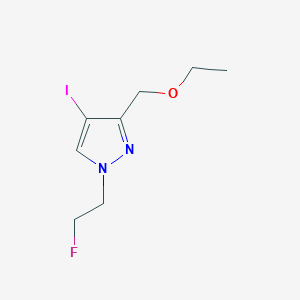
![3-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B1653579.png)
![3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653580.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B1653581.png)
![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1653582.png)
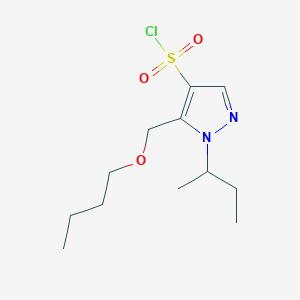

![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B1653588.png)
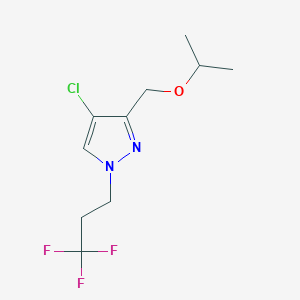
![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1653593.png)
![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B1653594.png)
